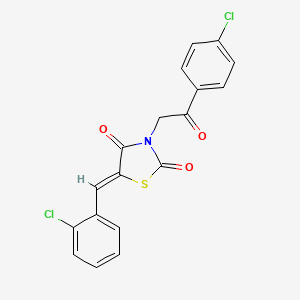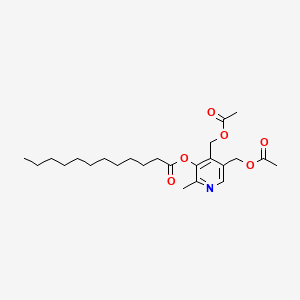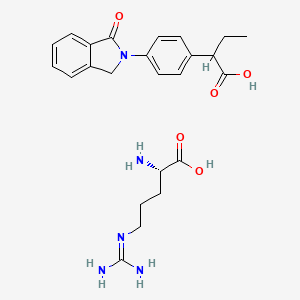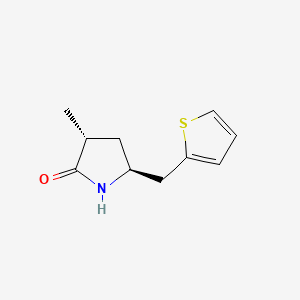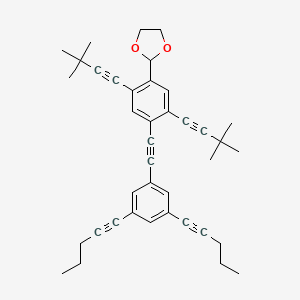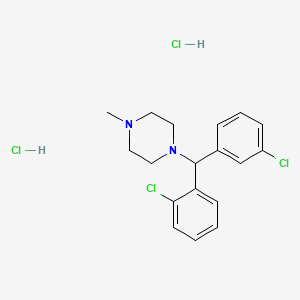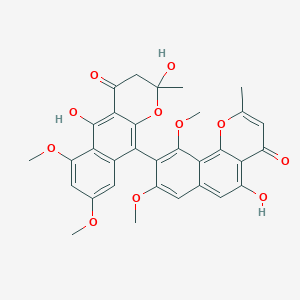
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholinium core substituted with hydroxyethyl, isobutylsulfonyl, and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Morpholinium Core: This involves the reaction of a suitable amine with an epoxide to form the morpholinium ring.
Substitution Reactions: The hydroxyethyl and isobutylsulfonyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the sulfonyl group can yield sulfides.
Applications De Recherche Scientifique
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide involves its interaction with specific molecular targets. The hydroxy and sulfonyl groups can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-tolylsulfonyl)phenyl)-4-methylmorpholinium iodide: Similar structure but with a tolyl group instead of an isobutyl group.
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(methylsulfonyl)phenyl)-4-methylmorpholinium iodide: Similar structure but with a methylsulfonyl group instead of an isobutylsulfonyl group.
Uniqueness
The uniqueness of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The isobutylsulfonyl group may provide distinct steric and electronic properties compared to other sulfonyl groups.
Propriétés
Numéro CAS |
104058-11-9 |
|---|---|
Formule moléculaire |
C17H28INO5S |
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-4-methyl-2-[4-(2-methylpropylsulfonyl)phenyl]morpholin-4-ium-2-ol;iodide |
InChI |
InChI=1S/C17H28NO5S.HI/c1-14(2)12-24(21,22)16-6-4-15(5-7-16)17(20)13-18(3,8-10-19)9-11-23-17;/h4-7,14,19-20H,8-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RCUSOUFKJUIUQB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)C2(C[N+](CCO2)(C)CCO)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


